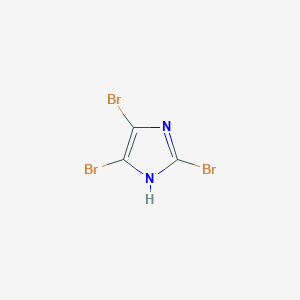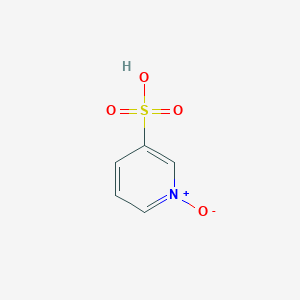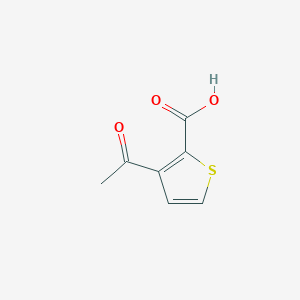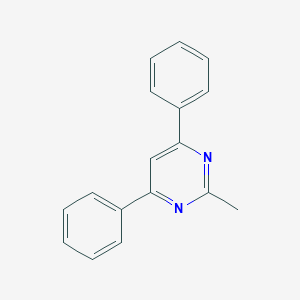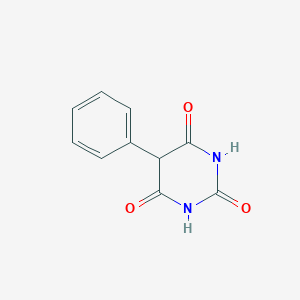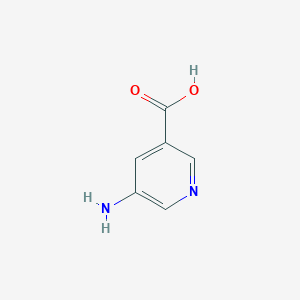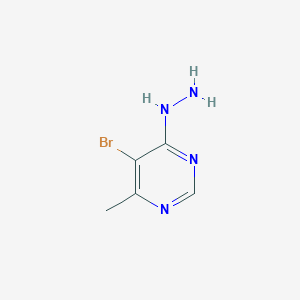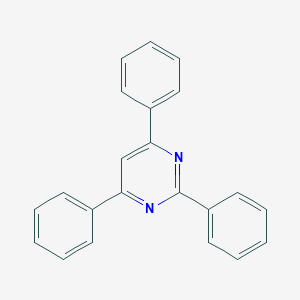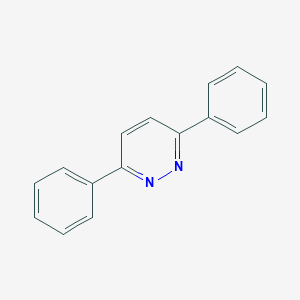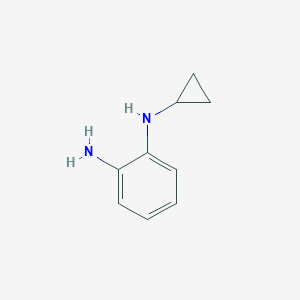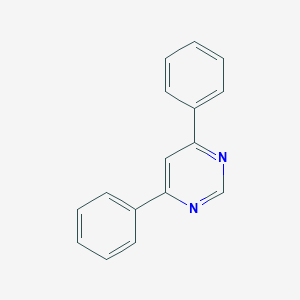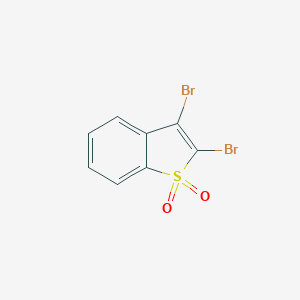
2,3-Dibromo-1-benzothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-benzothiophene 1,1-dioxide (DBDO) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. DBDO is a heterocyclic compound that contains a benzene ring fused with a thiophene ring and two bromine atoms attached to the thiophene ring. This compound has been synthesized using various methods and has been studied extensively for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-benzothiophene 1,1-dioxide is not well understood. However, it is believed that 2,3-Dibromo-1-benzothiophene 1,1-dioxide acts as an oxidizing agent and can oxidize various organic compounds. 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been shown to be a strong oxidizing agent and can oxidize alcohols, aldehydes, and ketones.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,3-Dibromo-1-benzothiophene 1,1-dioxide are not well understood. However, it has been shown to have anti-cancer properties and has been used as a starting material for the synthesis of potential anti-cancer drugs. 2,3-Dibromo-1-benzothiophene 1,1-dioxide has also been shown to be a strong oxidizing agent and can oxidize various organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dibromo-1-benzothiophene 1,1-dioxide in lab experiments include its strong oxidizing properties, its ability to oxidize various organic compounds, and its potential applications in medicinal chemistry, material science, and organic synthesis. The limitations of using 2,3-Dibromo-1-benzothiophene 1,1-dioxide in lab experiments include its potential toxicity and the need for careful handling due to its strong oxidizing properties.
Direcciones Futuras
There are several future directions for the research on 2,3-Dibromo-1-benzothiophene 1,1-dioxide. One potential direction is the further study of its anti-cancer properties and the synthesis of potential anti-cancer drugs using 2,3-Dibromo-1-benzothiophene 1,1-dioxide as a starting material. Another potential direction is the use of 2,3-Dibromo-1-benzothiophene 1,1-dioxide as a building block for the synthesis of new organic materials with potential applications in material science. Additionally, further research could be conducted to better understand the mechanism of action of 2,3-Dibromo-1-benzothiophene 1,1-dioxide and its potential applications in organic synthesis.
Métodos De Síntesis
2,3-Dibromo-1-benzothiophene 1,1-dioxide can be synthesized using various methods, including the oxidation of 2,3-dibromo-1-benzothiophene using hydrogen peroxide, the oxidation of 2,3-dibromo-1-benzothiophene using sodium perborate, and the oxidation of 2,3-dibromo-1-benzothiophene using potassium permanganate. The most commonly used method for synthesizing 2,3-Dibromo-1-benzothiophene 1,1-dioxide is the oxidation of 2,3-dibromo-1-benzothiophene using hydrogen peroxide in the presence of acetic acid.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1-benzothiophene 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been shown to have anti-cancer properties and has been used as a starting material for the synthesis of potential anti-cancer drugs. In material science, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In organic synthesis, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been used as a reagent for the oxidation of various organic compounds.
Propiedades
Número CAS |
19163-38-3 |
|---|---|
Nombre del producto |
2,3-Dibromo-1-benzothiophene 1,1-dioxide |
Fórmula molecular |
C8H4Br2O2S |
Peso molecular |
323.99 g/mol |
Nombre IUPAC |
2,3-dibromo-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4Br2O2S/c9-7-5-3-1-2-4-6(5)13(11,12)8(7)10/h1-4H |
Clave InChI |
GNRZWFXQDOCWQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



